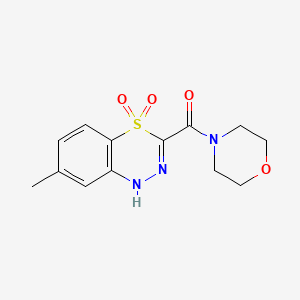

(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone

Descripción general

Descripción

(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone is a compound with significant potential in pharmacological research. With the molecular formula C13H15N3O4S and a molecular weight of 309.34 g/mol, this compound has been studied for its biological activities, particularly its interactions with various receptor systems and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4S |

| Molecular Weight | 309.34 g/mol |

| Purity | Typically 95% |

| IUPAC Name | (7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |

| CAS Number | 1474055-37-2 |

The compound's biological activity primarily involves modulation of neurotransmitter receptors. Specifically, it has shown potential as an AMPA receptor modulator , which plays a crucial role in synaptic transmission and plasticity in the central nervous system. Modulation of AMPA receptors can influence various neurological processes and has implications for conditions such as epilepsy and depression.

Case Studies

- AMPA Receptor Modulation : Research indicates that compounds similar to this compound can affect the desensitization of AMPA receptors. For instance, studies on related benzothiadiazine derivatives have demonstrated their ability to enhance AMPA receptor function by increasing cytosolic calcium levels in neuronal cells .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of benzothiadiazine derivatives against excitotoxicity in neuronal cultures. These compounds were shown to reduce neuronal death induced by excessive glutamate signaling .

- Anticonvulsant Activity : In animal models, certain derivatives exhibited anticonvulsant effects by modulating AMPA receptor activity, suggesting potential therapeutic applications in treating seizure disorders .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiadiazine derivatives. The modifications in the chemical structure significantly influence their binding affinity and efficacy at the AMPA receptor site.

Binding Affinity Studies

Molecular docking studies have revealed that modifications at specific sites on the benzothiadiazine core can enhance binding affinity to AMPA receptors. The presence of morpholine as a substituent appears to stabilize interactions within the binding pocket .

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have indicated that compounds similar to (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. The benzothiadiazin scaffold is known for its potential as an anticancer agent.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds. The findings revealed that derivatives exhibited IC50 values ranging from 0.1 to 100 nM against multiple cancer types, suggesting the potential efficacy of this compound in cancer therapy.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example Compound | A549 (Lung) | 25 |

| Example Compound | MCF7 (Breast) | 30 |

| (7-methyl-4,4-dioxido...) | TBD | TBD |

Neuropharmacological Effects

The presence of the morpholine ring suggests potential interactions with neurotransmitter systems. Compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs), which may indicate applications in treating mood disorders.

Neuropharmacological Assessment:

In vitro assays have demonstrated that morpholine derivatives can modulate serotonin and dopamine receptors, highlighting their potential therapeutic roles in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities. Researchers are exploring these derivatives to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Construct the benzothiadiazine core via cyclization of sulfonamide precursors under acidic conditions. For example, trichlorotriazine intermediates can be used to form heterocyclic backbones through nucleophilic substitution (e.g., methoxyphenol coupling) .

- Step 2 : Introduce the morpholine moiety via a coupling reaction. A common method involves refluxing the benzothiadiazine intermediate with morpholine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .

- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzothiadiazine to morpholine), using catalytic bases (e.g., K₂CO₃), and maintaining reaction temperatures at 80–100°C for 8–12 hours .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) .

- Contradiction Resolution : Discrepancies in NOESY/ROESY data (e.g., morpholine conformation) are resolved via DFT calculations or X-ray crystallography .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

- Experimental Design :

- Key Metrics : Monitor sulfone group stability (FTIR at 1150–1250 cm⁻¹) and morpholine ring integrity (¹H NMR) .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Structural Modifications :

- Benzothiadiazine Core : Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to assess redox activity .

- Morpholine Substituents : Replace morpholine with piperazine or thiomorpholine to evaluate steric/electronic effects on target binding .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with sulfone groups) .

Q. How can environmental degradation pathways of this compound be modeled, and what analytical tools are essential?

Methodological Answer:

- Degradation Studies :

- Abiotic Pathways : Hydrolysis at pH 3–9 (50°C, 30 days) analyzed via LC-QTOF-MS to detect sulfonic acid derivatives .

- Biotic Pathways : Incubate with soil microbiota (OECD 307 guidelines) and monitor via ¹⁴C-labeling to track mineralization rates .

- Tools : QSAR models (EPI Suite) predict biodegradability (e.g., BIOWIN scores), while GC-MS identifies volatile metabolites .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Root-Cause Analysis :

- Purity Discrepancies : Compare HPLC chromatograms and residual solvent profiles (e.g., DMSO in biological assays may artifactually enhance solubility) .

- Assay Conditions : Standardize cell viability assays (MTT vs. ATP luminescence) and control for oxygen sensitivity (e.g., hypoxic vs. normoxic conditions) .

- Meta-Analysis : Use Bayesian statistics to weight data from high-quality studies (e.g., ≥3 replicates, blinded protocols) .

Propiedades

IUPAC Name |

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-2-3-11-10(8-9)14-15-12(21(11,18)19)13(17)16-4-6-20-7-5-16/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCQVHJOZPZJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.